molecular formula C19H21ClN2OS B6126499 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine

1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine

Cat. No. B6126499
M. Wt: 360.9 g/mol
InChI Key: VRXKXVUDSBUXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzylthio)acetyl]-4-(3-chlorophenyl)piperazine, also known as BZAP, is a chemical compound that has been synthesized for scientific research purposes. BZAP is a piperazine derivative that has shown potential in various studies as a potential therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine is not yet fully understood. However, studies have suggested that 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects. Studies have shown that 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine increases the levels of serotonin and dopamine in the brain. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to decrease the levels of the stress hormone cortisol. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to have low toxicity in animal studies. However, one limitation of using 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine. One direction is to further investigate its potential therapeutic effects in various diseases such as anxiety, depression, and schizophrenia. Another direction is to investigate its potential as a treatment for Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine and its biochemical and physiological effects. Additionally, studies are needed to investigate the long-term safety and efficacy of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine in humans.

Synthesis Methods

The synthesis of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine involves the reaction between 1-benzylthioacetyl piperazine and 3-chlorobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine. The purity and yield of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine can be improved by recrystallization and column chromatography.

Scientific Research Applications

1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic effects in various diseases such as anxiety, depression, and schizophrenia. Studies have shown that 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has anxiolytic and antidepressant effects in animal models. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to have antipsychotic effects in a rat model of schizophrenia. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-17-7-4-8-18(13-17)21-9-11-22(12-10-21)19(23)15-24-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXKXVUDSBUXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.